6-(4-chlorophenyl)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
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Overview
Description
The compound with the identifier “6-(4-chlorophenyl)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile involves several steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:
Ammonia Evaporation Method: This method involves the evaporation of ammonia to prepare catalysts with a large specific surface area and small crystallite size.
Oxalic Acid Precipitation Method: This method uses oxalic acid to precipitate the desired compound, which can then be purified and isolated.
Sodium Carbonate Precipitation Method: This method involves the use of sodium carbonate to precipitate the compound, resulting in a product with specific surface properties.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous processing techniques to ensure consistent quality and high yield. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Catalysts like nickel, palladium, and platinum are often employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
6-(4-chlorophenyl)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate protein functions, and affect cellular processes. These interactions are mediated through binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorophenyl)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
CID 108150: This compound shares structural similarities and exhibits comparable chemical behavior.
CID 114899: Another related compound with similar functional groups and reactivity.
Uniqueness
What sets this compound apart from its similar compounds is its specific combination of functional groups and its unique reactivity profile. These characteristics make it particularly valuable for certain applications in research and industry .
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl3N3O2S/c20-11-3-1-10(2-4-11)17-14(8-23)18(27)25-19(24-17)28-9-16(26)13-6-5-12(21)7-15(13)22/h1-7H,9H2,(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQZHSLOWZJSQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)N=C(N2)SCC(=O)C3=C(C=C(C=C3)Cl)Cl)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)N=C(N2)SCC(=O)C3=C(C=C(C=C3)Cl)Cl)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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